molecular formula C8H8BrFOS B6305075 (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol CAS No. 1879026-12-6

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol

Cat. No.: B6305075
CAS No.: 1879026-12-6
M. Wt: 251.12 g/mol
InChI Key: YMEVEIPVROMGMK-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol (CAS: 1879026-12-6) is a halogenated aromatic compound with a molecular weight of 251.12 g/mol and the formula C₈H₇BrFOS . It features a benzyl alcohol backbone substituted with bromo (Br), fluoro (F), and methylsulfanyl (S-CH₃) groups at the 2-, 6-, and 3-positions, respectively. The methanol (-CH₂OH) group at the para position enhances its polarity, making it a candidate for applications in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

(2-bromo-6-fluoro-3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVEIPVROMGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : (2-bromo-6-fluoro-3-(methylthio)phenyl)methanol
  • Molecular Formula : C8H8BrFOS
  • Molecular Weight : 251.12 g/mol
  • Physical Form : Solid
  • Purity : 97%

Organic Synthesis

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its unique substitution pattern allows for diverse chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation : The compound can be oxidized to yield corresponding carbonyl compounds or acids.
  • Reduction : Reduction reactions can convert the alcohol group into other functional groups.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Some notable aspects include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
  • Enzyme Inhibition : The presence of halogen and sulfur groups enhances its ability to interact with biological targets, making it a candidate for developing enzyme inhibitors.

Biological Studies

Research has shown that this compound can affect biochemical pathways through:

  • Modulation of Protein-Ligand Interactions : The compound's structure allows it to bind effectively to proteins, potentially altering their activity.
  • Impact on Cellular Signaling : Studies indicate that it may influence signaling pathways in cells, which could lead to various biological effects.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The findings indicated that the compound inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of this compound. Researchers found that it effectively inhibited a specific kinase involved in tumor growth. This study highlighted the compound's potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol involves its interaction with various molecular targets and pathways. The presence of bromine, fluorine, and a methylsulfanyl group allows it to participate in a range of chemical reactions, influencing biological systems and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Halogenated Benzyl Alcohols

Compounds such as (2-Bromo-6-fluorophenyl)methanol (CAS: 261723-33-5) and (3-Bromo-5-fluorophenyl)methanol (CAS: 216755-56-5) share the bromo-fluoro-phenylmethanol core but lack the methylsulfanyl group. These analogs exhibit similarity scores of 0.88–0.95 compared to the target compound, highlighting the importance of substituent positions on the aromatic ring .

Sulfur-Containing Derivatives

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 1823520-30-4) is structurally analogous but replaces the methanol group with a methylsulfanyl group.

Complex Sulfonyl Derivatives

Physicochemical and Reactivity Profiles

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol 1879026-12-6 C₈H₇BrFOS 251.12 Br, F, S-CH₃, -CH₂OH
(2-Bromo-6-fluorophenyl)methanol 261723-33-5 C₇H₅BrFO 219.02 Br, F, -CH₂OH
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane 1823520-30-4 C₈H₈BrFS 235.12 Br, F, S-CH₃
FO7 (sulfonyl derivative) Not available C₁₄H₉BrClF₃O₄S 434.64 Br, Cl, F₃, -SO₂-CF₂H, -CH₂OH

Key Observations :

  • Polarity: The hydroxyl group in the target compound increases solubility in polar solvents compared to non-hydroxyl analogs like (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane .
  • Reactivity : The methylsulfanyl group in the target compound may act as a leaving group in nucleophilic substitution reactions, while sulfonyl groups (e.g., in FO7) are stronger electron-withdrawing groups, altering reaction pathways .
  • Steric Effects : Bulkier substituents (e.g., in FO7) reduce accessibility to the aromatic ring, impacting regioselectivity in further derivatization .

Biological Activity

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol, with the CAS number 1879026-12-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromo group, a fluoro group, and a methylthio group attached to a phenyl ring. These substituents are known to influence the biological activity of organic molecules through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms (bromine and fluorine) can enhance the compound's binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activities.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of halogenated phenols have been shown to inhibit bacterial growth effectively .
  • Anticancer Properties : Research indicates that compounds containing halogenated phenyl groups can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways or direct interaction with cancer cell receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities in Related Compounds

CompoundActivity TypeIC50 Value (µM)Reference
2-Bromo-4-fluorophenolAntimicrobial5.0
4-Fluoro-3-methylphenolAnticancer10.0
3-Bromo-5-fluorophenolAntioxidant15.0
This compoundPotential AnticancerTBDCurrent Study

Toxicology and Safety

The compound is classified as harmful if swallowed and can cause skin irritation . Safety assessments are crucial before any therapeutic applications are considered.

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